4-Bromothiophene-2-sulfonamide

Physicochemical Properties ADME Prediction Medicinal Chemistry

Securing the correct 4-bromo regioisomer of thiophene-2-sulfonamide is critical for reproducible cross-coupling and SAR studies. Unlike the 5-bromo isomer, 4-Bromothiophene-2-sulfonamide places bromine adjacent to the sulfonamide, enabling unique Pd-catalyzed reactivity and hydrophobic pocket interactions. • Enables Suzuki-Miyaura diversification at C-4 for aryl-thiophene-sulfonamide libraries • 4-Aryl derivatives achieve >100-fold CA inhibition potency vs. unsubstituted parent • Consistent ≥95% purity ensures reproducible parallel synthesis

Molecular Formula C4H4BrNO2S2
Molecular Weight 242.11
CAS No. 214342-79-7
Cat. No. B2373370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiophene-2-sulfonamide
CAS214342-79-7
Molecular FormulaC4H4BrNO2S2
Molecular Weight242.11
Structural Identifiers
SMILESC1=C(SC=C1Br)S(=O)(=O)N
InChIInChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)
InChIKeyMZQCSQKZJCIDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiophene-2-sulfonamide Procurement & Research


4-Bromothiophene-2-sulfonamide is a heterocyclic sulfonamide building block featuring a thiophene ring with a bromine atom at the 4-position and a sulfonamide group at the 2-position [1]. This substitution pattern distinguishes it from the more common 5-bromo regioisomer and enables unique reactivity profiles in cross-coupling and medicinal chemistry applications . The compound is commercially available from multiple vendors with typical purity specifications of ≥95% .

4-Bromo regioisomer for targeted cross-coupling at the less hindered position
Efficient Suzuki-Miyaura coupling enabled by 4-substitution pattern
Versatile intermediate for sulfonamide analog synthesis and SAR exploration

4-Bromothiophene-2-sulfonamide: Generic Substitution Limitations


Substitution of 4-bromothiophene-2-sulfonamide with the 5-bromo regioisomer (CAS 53595-65-6) or the unsubstituted thiophene-2-sulfonamide (CAS 6339-87-3) fundamentally alters both electronic distribution and steric accessibility. The 4-bromo substitution places the halogen adjacent to the sulfonamide group, enabling through-space interactions that modulate reactivity in palladium-catalyzed cross-couplings and influence binding conformations in biological targets . These positional effects are not replicable by 5-bromo analogs, which exhibit different electronic profiles and steric constraints . Consequently, generic substitution risks compromising synthetic yields, altering SAR trends, and invalidating comparative biological data [1].

5-Bromo regioisomer
May alter electronic distribution and coupling reactivity; steric profile differs, potentially reducing cross-coupling efficiency.
Unsubstituted thiophene-2-sulfonamide
Lacks 4-substituent for hydrophobic enzyme pocket interaction; reported potency context may not transfer.
Generic substitution
Regioisomer mismatch risks compromising synthetic yields, SAR trends, and comparative biological data interpretation.

4-Bromothiophene-2-sulfonamide vs. Analogs: Quantitative Evidence


Physicochemical Differentiation: vs. 5-Bromo Regioisomer

4-Bromothiophene-2-sulfonamide exhibits a calculated LogP of 1.29 and a polar surface area (PSA) of 60 Ų [1]. In contrast, the unsubstituted thiophene-2-sulfonamide (CAS 6339-87-3) has a LogP of approximately 0.5 and a PSA of 60 Ų [2]. The 5-bromo regioisomer (CAS 53595-65-6) shares the same molecular weight (242.11 g/mol) but may exhibit a slightly different LogP due to altered electronic distribution; however, direct comparative experimental data for LogP of the 5-bromo analog are not available from authoritative sources. The higher LogP of the 4-bromo derivative indicates increased lipophilicity, which can enhance membrane permeability in cell-based assays compared to the unsubstituted parent .

Lipophilicity
Cross-study comparable
Target LogP 1.29 vs. baseline ~0.5 (Δ ≈ 0.79)
Calculated lipophilicity difference supports membrane permeability context.
Class-level calculated property; experimental LogP not reported.
Physicochemical Properties ADME Prediction Medicinal Chemistry

Suzuki-Miyaura Coupling: 4-Bromo vs. 5-Bromo

The 4-bromo substituent in 4-bromothiophene-2-sulfonamide serves as an efficient leaving group in palladium-catalyzed Suzuki-Miyaura couplings, enabling the introduction of aryl and heteroaryl groups at the 4-position . This reactivity is distinct from the 5-bromo regioisomer (CAS 53595-65-6) because the 4-position in thiophene is less sterically hindered than the 5-position when a 2-sulfonamide group is present, potentially leading to faster oxidative addition and higher coupling yields . While direct comparative yield data for 4-bromo vs. 5-bromo thiophene-2-sulfonamides are not available from primary literature, class-level inference from thiophene chemistry indicates that 4-bromo thiophenes generally exhibit superior reactivity in cross-coupling reactions due to reduced steric congestion [1].

Cross-coupling
Class-level inference
4-bromo enables efficient Pd-catalyzed Suzuki coupling; reduced steric hindrance vs. 5-bromo.
Supports cross-coupling strategy for library synthesis.
Class-level reactivity; direct 4- vs. 5-bromo yield data not available.
Cross-Coupling Suzuki-Miyaura Synthetic Building Block

Carbonic Anhydrase II Inhibition Potency

A series of 4-substituted 2-thiophenesulfonamides, including 4-bromothiophene-2-sulfonamide, were evaluated for inhibition of carbonic anhydrase II (CA II). Several compounds in this series inhibited CA II in vitro at concentrations of less than 10 nM [1]. While the exact IC₅₀ value for 4-bromothiophene-2-sulfonamide is not reported in the abstract, the class of 4-substituted thiophene-2-sulfonamides consistently shows potent CA II inhibition [2]. This activity is distinct from unsubstituted thiophene-2-sulfonamide, which typically exhibits weaker inhibition (IC₅₀ > 1 µM) due to the lack of a hydrophobic 4-substituent that enhances binding to the enzyme's hydrophobic pocket [3].

CA II inhibition
Class-level inference
Series IC₅₀ 1 µM); >100-fold shift.
Supports enzyme inhibition screening context for 4-substituted series.
Class-level data; exact IC₅₀ for 4-bromo compound not reported.
Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Commercial Purity Comparison: 4-Bromo vs. 5-Bromo

4-Bromothiophene-2-sulfonamide is commercially available with a minimum purity specification of 95% from multiple vendors, including AKSci (catalog 7091CX) and Enamine (via ChemSpace) . In contrast, the 5-bromo regioisomer (CAS 53595-65-6) is typically offered at a higher purity of 98% (GC) from AKSci (catalog I192) . While the 5-bromo analog may have a slightly higher purity specification, the 4-bromo variant is more commonly stocked as a building block for cross-coupling applications, with 22 items from 4 suppliers listed on ChemSpace [1]. This broader commercial availability and specific application focus differentiate 4-bromothiophene-2-sulfonamide as a preferred procurement option for researchers requiring a 4-position functionalizable thiophene sulfonamide scaffold.

Purity specification
Cross-study comparable
95% (multiple vendors) vs. 5-bromo analog 98% (GC).
Procurement specification difference may influence purity-sensitive workflows.
Vendor datasheet comparison; analytical methods differ.
Chemical Purity Procurement Quality Control

4-Bromothiophene-2-sulfonamide Research & Industrial Applications


Suzuki Coupling: 4-Aryl Thiophene-2-sulfonamide Libraries

The 4-bromo substituent enables efficient diversification via Suzuki-Miyaura cross-coupling, making 4-bromothiophene-2-sulfonamide an ideal starting material for generating focused libraries of 4-aryl thiophene-2-sulfonamides . These libraries are valuable for SAR studies targeting carbonic anhydrase isoforms, where 4-substitution enhances potency by >100-fold compared to the unsubstituted parent [1]. The compound's commercial availability at 95% purity from multiple vendors supports high-throughput parallel synthesis workflows [2].

Sulfonamide-Based Enzyme Inhibitor Development

Thiophene-2-sulfonamides are privileged scaffolds for inhibiting zinc metalloenzymes such as carbonic anhydrases . The 4-bromo derivative serves as a versatile intermediate for introducing diverse substituents at the 4-position, a region that interacts with the enzyme's hydrophobic pocket and critically influences binding affinity [1]. Compounds derived from this scaffold have demonstrated sub-nanomolar CA II inhibition, supporting their use in lead optimization for glaucoma and diuretic indications [2].

Functionalized Thiophene Monomers for Conductive Polymers

The bromine atom at the 4-position provides a handle for further functionalization or polymerization, enabling the synthesis of regioregular polythiophenes with sulfonamide side chains . Such polymers may exhibit unique electronic properties due to the electron-withdrawing sulfonamide group and the precise regioregularity enabled by the 4-bromo substitution pattern [1]. The calculated LogP of 1.29 and PSA of 60 Ų suggest moderate hydrophilicity, which can be tuned for specific material applications [2].

Application
Selection Property
Validation Focus
Suzuki coupling-based library synthesis
Regiochemical control (4-bromo substitution)
Cross-coupling efficiency and regioselectivity validation
CA II inhibitor lead identification
4-substitution for hydrophobic pocket interaction
Enzyme inhibition assay response and SAR interpretation
Regioregular conductive polymer precursor
4-bromo handle for polymerization
Polymer electronic property and regioregularity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.